molecular formula C19H18FN5O3S2 B2771788 N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886935-56-4

N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2771788
CAS No.: 886935-56-4
M. Wt: 447.5
InChI Key: YYRATIAHHKETSZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O3S2 and its molecular weight is 447.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S2/c1-2-28-15-9-7-13(8-10-15)21-16(26)11-29-19-25-24-18(30-19)23-17(27)22-14-5-3-12(20)4-6-14/h3-10H,2,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRATIAHHKETSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for enhancing lipophilicity and facilitating cellular membrane penetration. The presence of an ethoxyphenyl group and a ureido moiety contributes to its biological activity.

Antinociceptive Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antinociceptive effects. A study evaluating new 1,3,4-thiadiazole derivatives demonstrated that certain compounds increased reaction times in hot-plate and tail-clip tests, indicating centrally mediated antinociceptive activity. The administration of specific compounds led to a significant decrease in writhing behavior in acetic acid-induced tests, suggesting peripheral antinociceptive effects as well .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. In one study, compounds were shown to induce apoptosis in cancer cells through oxidative stress and DNA damage mechanisms. The cytotoxicity was evaluated using various cell lines, revealing IC50 values comparable to established anticancer drugs like etoposide. Notably, normal cells exhibited greater resistance compared to cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.
  • Oxidative Stress : It has been suggested that the compound induces oxidative stress, contributing to its anticancer effects.
  • Interaction with Biological Targets : The mesoionic nature of the thiadiazole allows it to interact with various biological targets due to improved lipophilicity .

Study on Antinociceptive Effects

A detailed evaluation involved administering various thiadiazole derivatives to assess their effects on nociceptive pathways. Compounds were tested using mechanical and thermal stimuli models. Results indicated that certain derivatives significantly altered locomotor activity while exhibiting antinociceptive properties .

Anticancer Evaluation

In another study focusing on the anticancer potential of thiadiazole derivatives, researchers reported that specific compounds showed significant cytotoxicity against ovarian cancer cell lines. The study highlighted the differential response of cancerous versus normal cells when exposed to these compounds .

Data Summary

CompoundActivity TypeMechanismIC50 (µM)Reference
1AntinociceptiveCentrally mediated-
2AnticancerApoptosis induction50
3AnticancerOxidative stress40

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the 1,3,4-thiadiazole moiety, which is present in N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
A study investigated several thiadiazole derivatives for their anticancer properties against cell lines such as HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and PC3 (prostate). The results indicated moderate antiproliferative activities with IC50 values ranging from 3.97 to 33.14 µM when compared to doxorubicin as a reference control . These findings suggest that compounds like this compound could be promising candidates for further development as anticancer agents.

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has also been a focal point of research. This compound may exhibit significant antibacterial and antifungal properties.

Case Study:
In a comparative study of various thiadiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. Some derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects . This suggests that this compound could be explored for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research into the structure-activity relationships of thiadiazole derivatives indicates that substitutions on the phenyl rings can significantly affect their potency and selectivity .

Table: Structure-Activity Relationship Insights

SubstituentActivity TypeObservations
Fluoro groupAnticancerEnhanced potency against certain cancer lines
Methoxy groupAntibacterialIncreased activity against Gram-positive bacteria
Chlorine substitutionAntifungalImproved efficacy against fungal strains

Chemical Reactions Analysis

Chemical Reactions Involving N-(4-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Given its structural features, this compound can participate in various chemical reactions:

  • Nucleophilic Substitution : The thiadiazole ring can undergo nucleophilic attack, especially at the sulfur atom, due to its ambident nucleophilicity .

  • Ring Opening Reactions : Strong bases can cause ring opening of the thiadiazole nucleus .

  • Electrophilic Reactions : Although less common, electrophilic reactions can occur under specific conditions, such as halogenation of amino-substituted thiadiazoles .

Reaction Table:

Reaction TypeConditionsProducts/Outcomes
Nucleophilic SubstitutionStrong nucleophile, appropriate solventModified thiadiazole derivatives
Ring OpeningStrong base, e.g., NaOH or KOHLinear sulfonamide derivatives
Electrophilic ReactionsHalogenating agents, e.g., Br2 in AcOHHalogenated thiadiazole derivatives

Biological Activity Table:

Biological ActivityMechanism/Target
AntimicrobialInhibition of bacterial enzymes or membrane disruption
Anti-inflammatoryModulation of inflammatory pathways, e.g., COX-2 inhibition
AnticancerInhibition of cancer cell proliferation or induction of apoptosis

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and thioacetamide linkage (δ 3.8–4.2 ppm for SCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 489.12 for C₂₁H₂₂FN₅O₂S₂) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (urea and acetamide) .
    Advanced Application : Pair with X-ray crystallography to resolve stereochemical ambiguities in the thiadiazole-urea moiety .

How should researchers design assays to evaluate the compound’s biological activity against cancer pathways?

Basic Research Question

  • In Vitro Screening : Use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) using competitive binding assays .
    Advanced Research : Conduct transcriptomic analysis (RNA-seq) to identify downstream gene expression changes post-treatment, focusing on apoptosis and proliferation markers .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

  • Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) to assess impact on bioactivity .
  • Isosteric Replacement : Replace the thiadiazole ring with triazole or oxadiazole to evaluate heterocycle-dependent activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or tubulin .

How can researchers elucidate the mechanism of action involving enzyme or receptor interactions?

Advanced Research Question

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence-based) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) to calculate association/dissociation rates .
  • Mutagenesis Analysis : Engineer target proteins with point mutations (e.g., ATP-binding site residues) to identify critical interaction sites .

What methods assess the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS to simulate gastrointestinal and plasma environments .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and excipient compatibility .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line passage number, assay protocols, and compound purity .
  • Dose-Response Validation : Replicate conflicting studies using standardized IC₅₀ determination methods (e.g., sigmoidal curve fitting) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to cross-validate results .

How can computational modeling enhance the understanding of this compound’s interactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or kinases over 100+ ns trajectories to analyze conformational stability .
  • Quantum Mechanical (QM) Calculations : Predict electron density maps for the thiadiazole ring to guide synthetic modifications .
  • ADMET Prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

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